molecular formula C16H19NO2 B12609418 1-Ethyl-3-hydroxy-4-(2-methylbut-3-en-2-yl)quinolin-2(1H)-one CAS No. 918785-21-4

1-Ethyl-3-hydroxy-4-(2-methylbut-3-en-2-yl)quinolin-2(1H)-one

Cat. No.: B12609418
CAS No.: 918785-21-4
M. Wt: 257.33 g/mol
InChI Key: DMZFGAYHQFHFLA-UHFFFAOYSA-N
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Description

1-Ethyl-3-hydroxy-4-(2-methylbut-3-en-2-yl)quinolin-2(1H)-one is a complex organic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Ethyl-3-hydroxy-4-(2-methylbut-3-en-2-yl)quinolin-2(1H)-one typically involves multi-step organic reactions. One common approach is the Friedländer synthesis, which involves the condensation of aniline derivatives with carbonyl compounds. The specific steps may include:

    Condensation Reaction: Aniline derivative reacts with a ketone or aldehyde in the presence of an acid catalyst to form an intermediate.

    Cyclization: The intermediate undergoes cyclization to form the quinoline core.

    Functional Group Modification: Introduction of the ethyl, hydroxy, and methylbutenyl groups through various organic reactions such as alkylation, hydroxylation, and addition reactions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes for large-scale production. This includes:

    Catalyst Selection: Using efficient catalysts to increase yield and reduce reaction time.

    Reaction Conditions: Controlling temperature, pressure, and solvent conditions to ensure high purity and yield.

    Purification: Employing techniques such as crystallization, distillation, and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

1-Ethyl-3-hydroxy-4-(2-methylbut-3-en-2-yl)quinolin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone.

    Reduction: The quinoline core can be reduced to form dihydroquinoline derivatives.

    Substitution: Functional groups on the quinoline ring can be substituted with other groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents such as halogens, alkyl halides, or sulfonyl chlorides in the presence of a base or acid catalyst.

Major Products

    Oxidation: Formation of 1-ethyl-3-oxo-4-(2-methylbut-3-en-2-yl)quinolin-2(1H)-one.

    Reduction: Formation of 1-ethyl-3-hydroxy-4-(2-methylbut-3-en-2-yl)dihydroquinoline.

    Substitution: Formation of various substituted quinoline derivatives depending on the reagents used.

Scientific Research Applications

1-Ethyl-3-hydroxy-4-(2-methylbut-3-en-2-yl)quinolin-2(1H)-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Ethyl-3-hydroxy-4-(2-methylbut-3-en-2-yl)quinolin-2(1H)-one involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: Inhibiting key enzymes involved in disease pathways.

    Receptor Binding: Binding to specific receptors to modulate biological responses.

    Signal Transduction: Affecting cellular signaling pathways to alter cell behavior.

Comparison with Similar Compounds

Similar Compounds

    1-Ethyl-3-hydroxyquinolin-2(1H)-one: Lacks the methylbutenyl group.

    4-(2-Methylbut-3-en-2-yl)quinolin-2(1H)-one: Lacks the ethyl and hydroxy groups.

    1-Ethyl-4-(2-methylbut-3-en-2-yl)quinolin-2(1H)-one: Lacks the hydroxy group.

Uniqueness

1-Ethyl-3-hydroxy-4-(2-methylbut-3-en-2-yl)quinolin-2(1H)-one is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to similar compounds. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

CAS No.

918785-21-4

Molecular Formula

C16H19NO2

Molecular Weight

257.33 g/mol

IUPAC Name

1-ethyl-3-hydroxy-4-(2-methylbut-3-en-2-yl)quinolin-2-one

InChI

InChI=1S/C16H19NO2/c1-5-16(3,4)13-11-9-7-8-10-12(11)17(6-2)15(19)14(13)18/h5,7-10,18H,1,6H2,2-4H3

InChI Key

DMZFGAYHQFHFLA-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=CC=CC=C2C(=C(C1=O)O)C(C)(C)C=C

Origin of Product

United States

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